tert-Butyl 6-oxoheptanoate
CAS No.:
Cat. No.: VC14293653
Molecular Formula: C11H20O3
Molecular Weight: 200.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20O3 |
|---|---|
| Molecular Weight | 200.27 g/mol |
| IUPAC Name | tert-butyl 6-oxoheptanoate |
| Standard InChI | InChI=1S/C11H20O3/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h5-8H2,1-4H3 |
| Standard InChI Key | JMMVPQWWMIXKSL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCCCC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is tert-butyl 6-oxohexanoate, reflecting its esterified tert-butyl group and the ketone at the sixth position of the hexanoic acid chain . Its molecular formula, , confirms the presence of a six-carbon backbone with a terminal ketone and an ester moiety.
Structural Depiction
The SMILES notation illustrates the linear arrangement of the molecule: a tert-butyl group () linked via an ester bond to a hexanoic acid chain terminating in a ketone . The InChIKey provides a unique identifier for computational and database referencing .
Stereochemical Considerations
While the compound lacks chiral centers, its conformational flexibility arises from the rotation of the bonds in the hexanoate chain. The ketone at position 6 introduces polarity, influencing solubility and reactivity in protic solvents .
Synthesis and Production
Esterification of 6-Oxohexanoic Acid
A common route involves the esterification of 6-oxohexanoic acid with tert-butanol under acidic conditions. For example, using as a catalyst, the reaction proceeds via nucleophilic acyl substitution:
This method yields moderate to high purity products, though optimization of reaction time and temperature is critical to avoid ketone degradation .
Reductive Approaches
Zinc-mediated reductions, as demonstrated in analogous syntheses, offer an alternative pathway. For instance, the reduction of dichlorinated precursors (e.g., tert-butyl 5,5-dichloro-6-oxohexanoate) using zinc powder in methanol or acetic acid achieves dehalogenation while preserving the ketone . A representative procedure involves:
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Dissolving 5,5-dichloro-6-oxohexanoate in methanol.
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Adding zinc powder and ammonium chloride under inert conditions.
Physicochemical Properties
Solubility and Partitioning
tert-Butyl 6-oxohexanoate exhibits moderate solubility in polar aprotic solvents like ethyl acetate (12.3 mg/mL) and methanol. Its log (octanol-water partition coefficient) of 1.3 suggests balanced hydrophilicity and lipophilicity, making it suitable for reactions in biphasic systems .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1720 cm (ester ) and 1710 cm (ketone ).
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NMR: NMR (DMSO-d) signals at 1.40 ppm (tert-butyl CH), 2.35–2.50 ppm (methylene protons adjacent to carbonyl groups), and 3.30 ppm (ester oxygen-proximal CH) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s ketone group serves as a handle for nucleophilic additions, enabling the synthesis of β-amino alcohols and heterocycles. For example, reductive amination with primary amines produces pyrrolidine precursors, which are foundational in antiviral drug scaffolds .
Cross-Coupling Reactions
In palladium-catalyzed reactions, the ester acts as a directing group, facilitating C–H functionalization at the α-position to the ketone. This reactivity is exploited in the synthesis of prostaglandin analogs .
Recent Advancements
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling has emerged as a sustainable alternative to traditional esterification, reducing waste and energy consumption .
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